molecular formula C6H6ClN5O B2384046 3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole CAS No. 890095-43-9

3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole

Cat. No.: B2384046
CAS No.: 890095-43-9
M. Wt: 199.6
InChI Key: PNCAZMKXSJSYSF-UHFFFAOYSA-N
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Description

3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole is a heterocyclic compound that features both triazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of amidines with carboxylic acids followed by cyclization with hydrazines can yield the desired triazole ring . The oxadiazole ring can be introduced through subsequent reactions involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization: The triazole and oxadiazole rings can be further modified through cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include chlorosulfonic acid, dimethoxymethane, and zinc iodide for chloromethylation . Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are also employed depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted triazole-oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition . The exact molecular pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and oxadiazole derivatives, such as:

Uniqueness

What sets 3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole apart is its combined triazole and oxadiazole rings, which confer unique chemical and biological properties.

Properties

IUPAC Name

3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5O/c1-3-5(12-13-11-3)6-8-4(2-7)9-10-6/h2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCAZMKXSJSYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C2=NNC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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